2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile
Description
2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile (CAS: 945367-47-5) is a nitrobenzonitrile derivative characterized by a 5-nitrobenzonitrile core substituted with a 4-chloro-2-methylphenylamino group. Its molecular formula is C₁₄H₁₁ClN₃O₂, with a molecular weight of 287.7 g/mol .
Properties
IUPAC Name |
2-(4-chloro-2-methylanilino)-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c1-9-6-11(15)2-4-13(9)17-14-5-3-12(18(19)20)7-10(14)8-16/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXSIIKOFBAQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile typically involves the reaction of 4-chloro-2-methylaniline with 5-nitrobenzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(4-Chloro-2-methylphenyl)amino]-5-aminobenzonitrile.
Scientific Research Applications
2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro-substituted aniline group can also participate in binding to proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound belongs to a broader class of nitrobenzonitrile derivatives, which share a common 5-nitrobenzonitrile backbone but differ in substituent groups. Key structural analogs include:
Physicochemical Properties
- Molecular Weight : Most analogs fall within 250–300 g/mol, indicating similar solubility and diffusion characteristics.
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance stability and influence hydrogen bonding (e.g., chloro groups in the target compound and DNB) . Electron-Donating Groups (e.g., OCH₃): Improve solubility but may reduce metabolic stability (e.g., methoxy analog in ) .
- Storage : Most analogs are stored at +4°C with 95% purity .
Crystallography and Computational Analysis
- Tools like SHELX and ORTEP-3 have been widely used to analyze hydrogen bonding and crystal packing in similar compounds . For example, hydrogen-bonding patterns in nitrobenzonitriles often involve the nitro and cyano groups, influencing crystallization behavior .
Biological Activity
2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile (commonly referred to as the compound ) is a synthetic organic molecule with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H10ClN3O2
- Molecular Weight : 287.70 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
The compound exhibits its biological activity primarily through interactions with specific biological targets. It is hypothesized to act as an inhibitor of various enzymes and receptors, particularly those involved in cell proliferation and signaling pathways.
Biological Activity
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Antiproliferative Effects :
- Studies indicate that the compound has significant antiproliferative effects on various cancer cell lines. For instance, it has shown effectiveness against prostate cancer cells by inhibiting androgen receptor signaling pathways, which are critical for cancer cell growth and survival.
- A notable study demonstrated that the compound inhibited the proliferation of prostate cancer cell lines with high efficacy, suggesting its potential as a therapeutic agent in oncology .
- Enzyme Inhibition :
- Mutagenicity :
Case Studies
- Prostate Cancer Study : In a controlled laboratory setting, the compound was tested on androgen receptor-positive prostate cancer cells. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against these cells .
- CDK Inhibition Research : A series of experiments evaluated the compound's ability to inhibit CDK1 and CDK2, leading to significant findings that support its role as a potential anticancer agent. The study found that modifications to the compound's structure could enhance its inhibitory effects .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
